molecular formula C21H24N2O5S B3015453 4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-15-8

4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B3015453
CAS No.: 1040696-15-8
M. Wt: 416.49
InChI Key: CBPYCVZVHHLRAP-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrothieno[3,4-b]pyrazinone 6,6-dioxide class, characterized by a bicyclic framework comprising a thiophene ring fused to a pyrazinone moiety, with two sulfonyl groups at the 6-position. The molecule features a 1-phenyl group and a 4-(2-(4-methoxyphenoxy)ethyl) substituent. Synthetically, such derivatives are prepared via nucleophilic substitution or condensation reactions, as outlined in methodologies for analogous compounds .

Properties

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-17-7-9-18(10-8-17)28-12-11-22-13-21(24)23(16-5-3-2-4-6-16)20-15-29(25,26)14-19(20)22/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPYCVZVHHLRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C20H26N2O4S
  • Molecular Weight : 378.50 g/mol
  • CAS Number : Not explicitly provided in the search results.

This compound features a thieno[3,4-b]pyrazine core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,4-b]pyrazine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that modifications to the thieno[3,4-b]pyrazine ring can enhance antimicrobial potency through increased lipophilicity and better membrane permeability .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. The thieno[3,4-b]pyrazine scaffold has been associated with the inhibition of cancer cell proliferation. For example, derivatives have demonstrated cytotoxic effects on human cancer cell lines, with IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Modulation : Evidence suggests that these compounds can induce G1 phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in tumor cells.

Case Studies

Several case studies have reported on the efficacy of thieno[3,4-b]pyrazine derivatives:

  • Study 1 : A derivative demonstrated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of 5 µM. The study attributed this effect to the compound's ability to induce apoptosis via the mitochondrial pathway .
  • Study 2 : Another case highlighted the compound's antibacterial activity against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparative Data Table

Biological ActivityCompoundIC50/MIC ValuesReference
Antitumor (MCF-7)Derivative A5 µM
Antibacterial (S. aureus)Derivative B32 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

(4aR,7aS)-4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (): Substituents: Cyclohexyl (4-position), 3-methoxyphenyl (1-position). Molecular Formula: C₁₉H₂₆N₂O₄S. Properties: Molar mass = 378.49 g/mol; pKa = 4.71; Density = 1.286 g/cm³. Comparison: The cyclohexyl group increases lipophilicity compared to the target compound’s 4-methoxyphenoxyethyl chain, which contains polar ether and methoxy groups.

(4aR,7aS)-4-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide (): Substituents: Cyclohexenylethyl (4-position), 4-methoxyphenyl (1-position). Comparison: The cyclohexenylethyl group introduces unsaturation, which may enhance π-π stacking interactions.

4-(2-Phenylethyl)-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide (, [20]): Substituents: Phenethyl (4-position), spirocyclic dithia system. Comparison: The phenethyl group is less polar than the target’s 4-methoxyphenoxyethyl chain. The spirocyclic structure may impose rigidity, contrasting with the target’s fused bicyclic system .

Physicochemical and Electronic Properties

Property Target Compound* Cyclohexyl Analog Cyclohexenylethyl Analog
Molar Mass (g/mol) ~420 (estimated) 378.49 ~390 (estimated)
pKa ~4.5 (predicted) 4.71 Not reported
Lipophilicity (LogP) Moderate (due to aryloxy) High (cyclohexyl) Moderate (unsaturated chain)
Hydrogen Bond Acceptors 5 4 5

*Estimated values based on structural extrapolation.

Computational Similarity Analysis

Structural similarity metrics (e.g., Tanimoto coefficient) would highlight shared pharmacophores (e.g., sulfone groups, aromatic rings) but distinguish substituent-specific electronic profiles. Such analyses underpin virtual screening strategies to prioritize analogues for bioactivity testing .

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